9-Fluoro-17-hydroxy-2alpha-methylcorticosterone 21-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

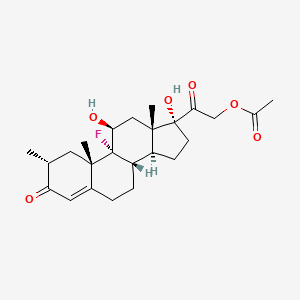

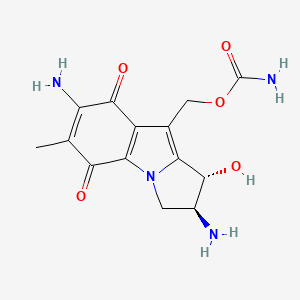

9-fluoro-11beta,17,21-trihydroxy-2alpha-methylpregn-4-ene-3,20-dione 21-acetate is a steroid ester that is pregn-4-en-21-yl acetate substituted by a fluoro group at position 9, hydroxy groups at positions 11 and 17 and oxo groups at positions 3 and 20 respectively. It is a fluorinated steroid, a steroid ester, an acetate ester, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a 3-oxo-Delta(4) steroid, a 20-oxo steroid and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane.

Scientific Research Applications

Bioconversion and Steroid Modification

Research has shown that certain filamentous fungi can catalyze the 11β-hydroxylation of related steroid compounds, leading to the formation of modified corticosteroids. This process was demonstrated with 6α-fluoro-16α-methyl-deoxycorticosterone 21-acetate (FM-DCA), a compound structurally similar to 9-Fluoro-17-hydroxy-2alpha-methylcorticosterone 21-acetate. The study by Kollerov et al. (2015) found that specific fungi strains could efficiently convert FM-DCA into bioactive steroids.

Pharmacological Profiles of Related Steroids

Research into structurally similar steroids has shown varied pharmacological effects. For instance, studies on dissociated glucocorticoids (dGCs), which lack the 17α-hydroxyl group characteristic of dexamethasone, have provided insights into how specific structural alterations can influence steroid receptor interactions and downstream effects. Dezitter et al. (2014) explored this in their work, indicating the potential for designing glucocorticoids with improved therapeutic ratios by manipulating their structure (Dezitter et al., 2014).

Corticosteroid Receptor Affinity

The affinity of steroids for corticosteroid receptors is a crucial aspect of their pharmacological profile. Studies have evaluated the receptor affinity of various modified steroids, including 9α-fluoro derivatives. These studies, like the one conducted by Ko et al. (2000), have revealed that certain modifications can retain topical anti-inflammatory activity without significant adverse systemic effects, supporting the concept of 'antedrugs' in steroid chemistry.

Enzymatic Activity in Steroidogenesis

The role of enzymes like 21-hydroxylase in steroidogenesis, which are relevant to understanding the pharmacodynamics of related steroids, has been studied extensively. For example, research by Beyenburg et al. (2001) indicates the presence of 21-hydroxylase mRNA in human hippocampus, suggesting enzymatic capabilities for steroid conversion in this brain region.

properties

CAS RN |

1524-87-4 |

|---|---|

Product Name |

9-Fluoro-17-hydroxy-2alpha-methylcorticosterone 21-acetate |

Molecular Formula |

C24H33FO6 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

[2-[(2R,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-2,10,13-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H33FO6/c1-13-10-21(3)15(9-18(13)27)5-6-17-16-7-8-23(30,20(29)12-31-14(2)26)22(16,4)11-19(28)24(17,21)25/h9,13,16-17,19,28,30H,5-8,10-12H2,1-4H3/t13-,16+,17+,19+,21+,22+,23+,24+/m1/s1 |

InChI Key |

OGDQCSZNJSAJKD-IJUIUGIXSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]2(C(=CC1=O)CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C)O)C)O)F)C |

SMILES |

CC1CC2(C(=CC1=O)CCC3C2(C(CC4(C3CCC4(C(=O)COC(=O)C)O)C)O)F)C |

Canonical SMILES |

CC1CC2(C(=CC1=O)CCC3C2(C(CC4(C3CCC4(C(=O)COC(=O)C)O)C)O)F)C |

Other CAS RN |

1524-87-4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Hydroxymethyl)-4-methoxy-13-methyl-5,7,8,9,10,11,11a,12-octahydro-8,11-epiminoazepino[1,2-b]isoquinoline-10-carboxylic acid](/img/structure/B1221972.png)

![3-nitro-N-[[4-[4-(1-oxopropyl)-1-piperazinyl]anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221975.png)

![1-[1-[(2-Chloro-6-fluorophenyl)methyl]-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1221976.png)

![4-[7-(3-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1221977.png)

![2-[[4-(4-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1221979.png)

![1-[[4-[[[(4-Chloro-3-fluoroanilino)-sulfanylidenemethyl]amino]methyl]phenyl]methyl]-3-(4-chloro-3-fluorophenyl)thiourea](/img/structure/B1221984.png)

![(E)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-quinolin-2-ylprop-2-en-1-one](/img/structure/B1221985.png)